molecular formula C8H14N2 B3348971 1,5-Diazabicyclo(4.4.0)dec-6-ene CAS No. 19616-52-5

1,5-Diazabicyclo(4.4.0)dec-6-ene

Cat. No. B3348971
CAS RN: 19616-52-5
M. Wt: 138.21 g/mol
InChI Key: ADYDYSSRJIVQDA-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[4.4.0]dec-6-ene (DBD) is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.2102 . It is a type of non-nucleophilic, sterically hindered, tertiary amine base commonly used in organic chemistry .


Synthesis Analysis

DBD is used as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It also acts as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .


Molecular Structure Analysis

The molecular structure of DBD can be represented by the SMILES string C1CC=C2NCCCN2C1 . The InChI key for DBD is ADYDYSSRJIVQDA-UHFFFAOYSA-N.


Chemical Reactions Analysis

DBD has been found to be an excellent catalyst for Michael and Michael-type reactions . It has been used in the reaction with glycidyl phenyl ether (GPE) at 40 °C .


Physical And Chemical Properties Analysis

DBD is a liquid at room temperature with a density of 1.005 g/mL at 25 °C . It has a boiling point of 95-98 °C/7.5 mmHg .

Mechanism of Action

The success of DBD as a catalyst in reactions is attributed to its ability to activate α-hydroxyketones and other compounds through hydrogen bonding .

Future Directions

DBD has potential applications in the development of bio-based polycarbonates, which could fulfill the requirements of environmentally sustainable and performance-advantaged plastics . It can also be used as a latent thermal initiator in adhesives, sealing agents, electrical devices, paints, and composite materials .

properties

IUPAC Name

2,3,4,6,7,8-hexahydro-1H-pyrido[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-6-10-7-3-5-9-8(10)4-1/h4,9H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYDYSSRJIVQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2NCCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173281
Record name 1,5-diazabicyclo(4.4.0)dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19616-52-5
Record name 1,5-diazabicyclo(4.4.0)dec-6-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019616525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-diazabicyclo(4.4.0)dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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